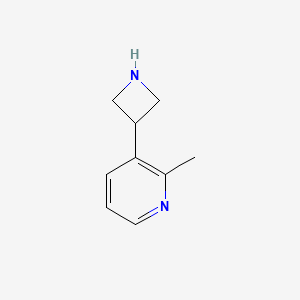
3-(Azetidin-3-yl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form an azetidin-3-ylidene intermediate, which is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, would likely be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)-2-methylpyridine can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Activité Biologique
3-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmaceutical research.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an azetidine moiety. Its molecular formula is C9H12N2, and it has a molecular weight of approximately 148.20 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored, including:
- Cyclization Reactions : Utilizing starting materials such as 2-methylpyridine derivatives and azetidine precursors.
- Catalytic Methods : Employing catalysts to enhance yield and selectivity during the cyclization process.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating promising results in inhibiting tumor growth .
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It has been suggested that the compound could act as a ligand for certain receptors, influencing cellular responses.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-9(3-2-4-11-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
Clé InChI |
IPHVVFXRRCEMJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















